molecular formula C9H9N3O3 B2713908 methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate CAS No. 2287323-06-0

methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B2713908
CAS No.: 2287323-06-0
M. Wt: 207.189
InChI Key: PLDQMRQBSGIWGX-UHFFFAOYSA-N
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Description

methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpyrazole with an oxazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions. For example, oxidation may yield corresponding oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 5-Amino-pyrazoles
  • Imidazole derivatives

Uniqueness

methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is unique due to the combination of pyrazole and oxazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. The presence of both nitrogen and oxygen atoms enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-12-4-6(3-10-12)8-11-7(5-15-8)9(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDQMRQBSGIWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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